molecular formula C9H8F2N4O2 B2433264 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole CAS No. 832739-31-8

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole

Cat. No.: B2433264
CAS No.: 832739-31-8
M. Wt: 242.186
InChI Key: WWIZMOJFJBEXFS-UHFFFAOYSA-N
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Description

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a difluoromethoxy and a methoxy group on a phenyl ring

Properties

IUPAC Name

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O2/c1-16-7-4-5(8-12-14-15-13-8)2-3-6(7)17-9(10)11/h2-4,9H,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIZMOJFJBEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Structural Features

The target compound comprises:

  • Tetrazole ring : A five-membered aromatic ring with four nitrogen atoms.
  • Aryl substituent : A 4-(difluoromethoxy)-3-methoxyphenyl group at the 5-position.

Key Precursors

  • 4-(Difluoromethoxy)-3-methoxybenzonitrile : The nitrile precursor for [2+3] cycloaddition.
  • Sodium azide (NaN₃) : Primary reagent for tetrazole ring formation.

Tetrazole Ring Formation via [2+3] Cycloaddition

The [2+3] cycloaddition between nitriles and sodium azide is the cornerstone of tetrazole synthesis. Below are optimized protocols for the target compound.

Classical Acid-Catalyzed Method

Reagents :

  • 4-(Difluoromethoxy)-3-methoxybenzonitrile (1 eq)
  • Sodium azide (1.2 eq)
  • Ammonium chloride (1 eq)
  • Dimethylformamide (DMF)

Procedure :

  • Combine nitrile, NaN₃, and NH₄Cl in DMF.
  • Reflux at 120°C for 24 hours.
  • Acidify with HCl (4 M) to precipitate the product.
  • Purify via recrystallization (acetic acid/water).

Yield : 67–72%.

Mechanistic Insight :
The reaction proceeds via protonation of the nitrile by NH₄Cl, enhancing electrophilicity for azide attack. Cyclization forms the tetrazole ring, stabilized by resonance.

Transition Metal-Catalyzed Approaches

Copper(I) Chloride Catalysis

Reagents :

  • CuCl (4 mol%)
  • DMF, 120°C, 12 hours

Advantages :

  • Reduced reaction time (12 vs. 24 hours).
  • Higher functional group tolerance.

Yield : 85% (analogous substrates).

Platinum Nanoparticle-Assisted Synthesis

Conditions :

  • Monodisperse Pt NPs (1.5 mL in DMF)
  • 90°C, 3.5 hours

Outcome :

  • 95% yield for 5-aryl tetrazoles.
  • Catalyst recyclability (>3 cycles).

Synthesis of the Nitrile Precursor

Nucleophilic Substitution Route

Step 1: Preparation of 4-Hydroxy-3-methoxybenzonitrile

  • Start with vanillin (4-hydroxy-3-methoxybenzaldehyde).
  • Oxidize to 4-hydroxy-3-methoxybenzoic acid, followed by amidation and dehydration.

Industrial-Scale Production

Continuous Flow Reactor Design

Parameters :

  • Residence time: 30 minutes.
  • Temperature: 130°C.
  • Catalytic system: Heterogeneous CuFe₂O₄ nanoparticles.

Benefits :

  • 90% conversion efficiency.
  • Reduced waste generation.

Comparative Analysis of Synthetic Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Classical Acid NH₄Cl 120 24 67 95
CuCl Catalysis CuCl 120 12 85 98
Pt NPs Pt Nanoparticles 90 3.5 95 99
Continuous Flow CuFe₂O₄ 130 0.5 90 97

Key Observations :

  • Catalyst Choice : Pt NPs offer superior yields but incur higher costs.
  • Scalability : Continuous flow systems balance efficiency and throughput.

Challenges and Mitigation Strategies

Difluoromethoxy Group Stability

  • Issue : Degradation under prolonged heating (>100°C).
  • Solution : Use microwave-assisted synthesis (160°C, 1 hour) to minimize exposure.

Byproduct Formation

  • Primary Byproduct : 1H-tetrazole regioisomer.
  • Mitigation : Acidic workup (pH ≤ 2) favors 2H-tetrazole tautomer.

Emerging Innovations

Photoredox Catalysis

  • Catalyst : Ru(bpy)₃²⁺.
  • Conditions : Visible light, room temperature.
  • Yield : 78% (pilot studies).

Biocatalytic Approaches

  • Enzyme : Modified nitrilase.
  • Advantage : Aqueous medium, 37°C.
  • Limitation : Low substrate tolerance.

Chemical Reactions Analysis

Types of Reactions

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is unique due to the combination of the tetrazole ring and the difluoromethoxy and methoxy groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for research and industrial applications.

Biological Activity

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing the biological activity of various pharmaceuticals. The presence of difluoromethoxy and methoxy groups on the phenyl ring may influence its pharmacological properties, including solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing a tetrazole moiety often exhibit significant antimicrobial properties. A study evaluated several derivatives of tetrazole, including this compound, against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

  • In vitro Studies : The compound was tested using the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, the compound demonstrated effective inhibition zones comparable to standard antibiotics like Kanamycin and Ampicillin .

Anticancer Activity

The potential anticancer properties of this compound have been explored in cell line studies.

  • Cytotoxicity Tests : The compound was evaluated for its cytotoxic effects on the HepG2 human liver cancer cell line. Using the Neutral Red technique, it was found that increasing concentrations of the compound led to reduced cell viability, indicating significant anticancer activity .
  • Mechanism of Action : The presence of electron-withdrawing groups in its structure may enhance its ability to scavenge free radicals, contributing to its antitumor efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl ring significantly affect the biological activity of tetrazole derivatives. In particular, substituents like difluoromethoxy are noted for their role in enhancing potency against specific targets .

CompoundAntimicrobial ActivityAnticancer Activity
This compoundEffective against S. aureus and E. coliReduced viability in HepG2 cells
Other Tetrazole DerivativesVariable efficacy based on substituentsVaries widely; some show high cytotoxicity

Case Study 1: Antibacterial Efficacy

In a comparative study involving several tetrazole derivatives, this compound exhibited superior antibacterial properties over other synthesized compounds. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness against bacterial strains.

Case Study 2: Antitumor Potential

Another investigation focused on the antitumor capabilities of this compound revealed that it not only inhibited cell proliferation but also induced apoptosis in HepG2 cells. This was attributed to its ability to modulate oxidative stress pathways within the cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole, and how can purity be optimized?

  • Methodology : Utilize reflux conditions with polar aprotic solvents (e.g., DMSO) and hydrazine derivatives, followed by vacuum distillation and crystallization from ethanol-water mixtures. For purity >98%, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate via HPLC .
  • Key Parameters : Reaction time (12–18 hours), stoichiometric control of aryl precursors, and post-synthetic purification using recrystallization .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Techniques :

  • X-ray crystallography for structural confirmation (e.g., bond angles, torsion of the difluoromethoxy group) .
  • NMR (¹H/¹³C/¹⁹F) to verify substituent positions and purity.
  • Melting point analysis (compare with literature values, e.g., 156–159°C for analogs) .
  • HPLC-MS for quantitative purity assessment (≥97% threshold) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in DMSO (>10 mM), moderately in ethanol. Avoid aqueous buffers (pH <5) due to tetrazole ring hydrolysis .
  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidative degradation .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Emergency Measures : In case of exposure, rinse with water (15 minutes) and consult SDS for tetrazole-specific hazards (e.g., irritant properties) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy substituents) influence bioactivity?

  • Methodology : Synthesize analogs (e.g., 5-[3-trifluoromethoxyphenyl]-2H-tetrazole) and compare via:

  • In vitro assays : Superoxide scavenging (nitroblue tetrazolium assay) .
  • Computational modeling : DFT calculations to assess electron-withdrawing effects of difluoromethoxy groups on tetrazole ring reactivity .
    • Findings : Electron-deficient substituents enhance radical scavenging but may reduce metabolic stability .

Q. What in vivo and in vitro models are suitable for evaluating pharmacological potential?

  • In vitro :

  • Anti-inflammatory : COX-2 inhibition assays (ELISA).
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive pathogens .
    • In vivo : Carrageenan-induced rat paw edema for anti-inflammatory efficacy (dose range: 10–50 mg/kg) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 80%)?

  • Root Cause Analysis :

  • Catalyst selection : Transition metals (e.g., CuI) improve cyclization efficiency .
  • Solvent polarity : Higher polarity (DMF > DMSO) may reduce byproduct formation .
    • Validation : Reproduce methods with strict anhydrous conditions and monitor via TLC .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 active site) using AMBER or GROMACS.
  • Docking Software : AutoDock Vina to predict binding affinities of difluoromethoxy-substituted analogs .

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